tert-butyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H28F3N5O4 and its molecular weight is 447.459. The purity is usually 95%.
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Biological Activity
The compound tert-butyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound based on existing research and findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperidine and a triazole moiety. The presence of trifluoromethyl and carbonyl functionalities enhances its potential biological interactions.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds derived from triazole scaffolds have been shown to inhibit various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM, respectively . The specific activity of this compound against these cell lines remains to be elucidated but can be inferred from the general trends observed in similar compounds.
The mechanisms by which triazole compounds exert their biological effects often involve interference with nucleic acid synthesis or enzyme inhibition. For example, triazoles can inhibit enzymes involved in the biosynthesis of ergosterol in fungi, leading to cell membrane disruption. Additionally, they may interact with DNA or RNA synthesis pathways in cancer cells .
Toxicology and Safety Profile
Understanding the safety profile of any new compound is crucial for its development as a therapeutic agent. Studies on related compounds have shown varying degrees of toxicity depending on dosage and exposure routes. For instance, high doses have resulted in significant physiological effects such as erythrocytosis and hepatic changes in animal models . However, these findings must be carefully evaluated concerning the specific compound's dosage and administration route.
Case Studies
While specific case studies on this compound are sparse, analogous compounds have been studied extensively:
Properties
IUPAC Name |
tert-butyl 2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carbonyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N5O4/c1-18(2,3)31-17(30)26-9-5-6-13(26)14(28)25-10-7-12(8-11-25)27-16(29)24(4)15(23-27)19(20,21)22/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADYXXKKSQKUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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